![molecular formula C17H12FNO3S B6421362 5-(2-fluorophenyl)-N-[2-oxo-2-(thiophen-2-yl)ethyl]furan-2-carboxamide CAS No. 904371-37-5](/img/structure/B6421362.png)
5-(2-fluorophenyl)-N-[2-oxo-2-(thiophen-2-yl)ethyl]furan-2-carboxamide
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Overview
Description
5-(2-Fluorophenyl)-N-[2-oxo-2-(thiophen-2-yl)ethyl]furan-2-carboxamide (hereafter referred to as 5-Fluorophenyl-N-thiophene-2-carboxamide or 5-F-N-TFC) is an organic compound that was first synthesized in the early 2000s. This compound has a wide range of applications in scientific research, including biochemical and physiological studies. In
Scientific Research Applications
5-F-N-TFC has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used as an inhibitor of the enzyme thymidylate synthase (TS), which is involved in the synthesis of the nucleotide thymidine. In addition, 5-F-N-TFC has been used as an inhibitor of the enzyme glutathione S-transferase (GST), which is involved in the detoxification of xenobiotics.
Mechanism of Action
The mechanism of action of 5-F-N-TFC is not well understood. However, it is believed that the compound binds to the active site of the enzyme, blocking the enzyme’s activity. This binding is thought to be mediated by hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-F-N-TFC are largely unknown. However, it has been shown to inhibit the activity of AChE, TS, and GST in vitro. In addition, it has been shown to inhibit the growth of certain bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Advantages and Limitations for Lab Experiments
5-F-N-TFC has several advantages for lab experiments. It is relatively easy to synthesize, and it has a high degree of specificity for its target enzymes. In addition, it is relatively inexpensive compared to other compounds used for similar purposes. However, there are some limitations to its use in lab experiments. It is not very stable and can degrade over time, making it difficult to use for long-term experiments. In addition, it is not soluble in water, making it difficult to use in aqueous solutions.
Future Directions
There are several potential future directions for 5-F-N-TFC. One potential direction is to explore the compound’s potential as an anti-cancer agent. This could be done by testing the compound’s ability to inhibit the growth of cancer cells in vitro. Another potential direction is to explore the compound’s potential as a drug delivery system. This could be done by testing the compound’s ability to transport drugs to specific tissues or cells in the body. Finally, another potential direction is to explore the compound’s potential as an enzyme inhibitor for other enzymes, such as proteases or kinases. This could be done by testing the compound’s ability to inhibit the activity of these enzymes in vitro.
Synthesis Methods
The synthesis of 5-F-N-TFC is a multi-step process. The first step involves the synthesis of 2-fluorophenyl-2-thiophenecarboxylic acid (FTCA) from 2-fluorophenylacetic acid and 2-thiophenecarboxylic acid. The FTCA is then reacted with 2-oxo-2-thiophenecarboxylic acid in a condensation reaction to form 5-F-N-TFC. This reaction is catalyzed by NaOH and is typically carried out at a temperature of 80-100°C.
properties
IUPAC Name |
5-(2-fluorophenyl)-N-(2-oxo-2-thiophen-2-ylethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3S/c18-12-5-2-1-4-11(12)14-7-8-15(22-14)17(21)19-10-13(20)16-6-3-9-23-16/h1-9H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGYBWFLTAMUAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NCC(=O)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-fluorophenyl)-N-[2-oxo-2-(thiophen-2-yl)ethyl]furan-2-carboxamide |
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